molecular formula C14H15N5O2S B10978639 N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10978639
M. Wt: 317.37 g/mol
InChI Key: HROZCSXRXVNMDX-UHFFFAOYSA-N
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Description

N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves the condensation of a pyrazine derivative with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

N-[3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N5O2S/c20-12(19-14-18-9-2-1-3-11(9)22-14)4-5-17-13(21)10-8-15-6-7-16-10/h6-8H,1-5H2,(H,17,21)(H,18,19,20)

InChI Key

HROZCSXRXVNMDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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